molecular formula C14H21N3O2 B6298953 3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester CAS No. 2368871-43-4

3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B6298953
CAS RN: 2368871-43-4
M. Wt: 263.34 g/mol
InChI Key: SOLBQIYEIIORHO-UHFFFAOYSA-N
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Description

“3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester” is a nitrogenous compound . It is related to a class of compounds that have been synthesized and confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1 H NMR and 13 C NMR), and mass spectrometry (MS) .


Synthesis Analysis

The synthesis of this compound involves various steps. One method involves the use of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours . The product is then obtained through purification .


Molecular Structure Analysis

The molecular structure of this compound has been determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The molecular electrostatic potential and frontier molecular orbitals of the compounds were further studied using DFT .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. For example, in the synthesis process, the reaction involves the use of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol .

Scientific Research Applications

3-PIP-2-COOEt has been studied for its potential use in various scientific research applications. It has been used as a ligand for metal-catalyzed reactions, such as the synthesis of organic compounds. It has also been used in the synthesis of polymers and in the synthesis of biocompatible polymers-metal complexes. Additionally, 3-PIP-2-COOEt has been studied for its potential use in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 3-PIP-2-COOEt is not fully understood. However, it is believed that the compound acts as a ligand for metal-catalyzed reactions. It is thought to interact with the metal surface, forming a complex that is capable of catalyzing the desired reaction. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PIP-2-COOEt are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-bacterial properties. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases. Further research is needed to fully understand the biochemical and physiological effects of 3-PIP-2-COOEt.

Advantages and Limitations for Lab Experiments

The use of 3-PIP-2-COOEt in the laboratory has several advantages. It is relatively inexpensive and can be synthesized in high yields. Additionally, it can be used as a ligand for metal-catalyzed reactions, making it useful for a variety of synthetic applications. However, there are also some limitations to its use in the laboratory. For instance, its mechanism of action is not fully understood, making it difficult to predict its effects in certain reactions. Additionally, it is not always easy to obtain pure samples of the compound, which can lead to inconsistent results.

Future Directions

There are several potential future directions for research on 3-PIP-2-COOEt. First, further research is needed to fully understand the mechanism of action of the compound. Additionally, more research is needed to determine the biochemical and physiological effects of the compound. Finally, further research is needed to develop new methods for the synthesis of 3-PIP-2-COOEt and to determine the best conditions for its use in laboratory experiments.

Synthesis Methods

3-PIP-2-COOEt can be synthesized using a variety of methods, including the reductive amination of piperazine with pyridine-2-carboxylic acid tert-butyl ester. This reaction is conducted in the presence of a reducing agent, such as sodium borohydride, and proceeds in an acid-catalyzed fashion. The reaction produces 3-PIP-2-COOEt in high yields. Other methods for the synthesis of 3-PIP-2-COOEt include the reaction of piperazine with pyridine-2-carboxylic acid tert-butyl ester in the presence of an acid catalyst and the reaction of piperazine with pyridine-2-carboxylic acid tert-butyl ester in the presence of a base catalyst.

properties

IUPAC Name

tert-butyl 3-piperazin-1-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-11(5-4-6-16-12)17-9-7-15-8-10-17/h4-6,15H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBQIYEIIORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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